molecular formula C14H9ClN2O4 B2555023 (E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate CAS No. 331461-69-9

(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate

Cat. No.: B2555023
CAS No.: 331461-69-9
M. Wt: 304.69
InChI Key: MWGPVNLCAQLRJO-CXUHLZMHSA-N
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Description

(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate is a useful research compound. Its molecular formula is C14H9ClN2O4 and its molecular weight is 304.69. The purity is usually 95%.
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Scientific Research Applications

Degradation and Stability Analysis

Research on nitisinone, a compound with nitro and aromatic functionalities similar to those in the query compound, provides insights into the degradation processes of such chemicals. A study by Barchańska et al. (2019) employed LC-MS/MS to examine the stability and degradation pathways of nitisinone under various conditions. This study highlights the importance of understanding the chemical stability and degradation products for environmental and safety assessments Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.

Environmental Impact and Fate

The environmental fate of chemicals with similar structures, such as parabens, has been extensively studied. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, providing valuable information on the biodegradability, persistence, and potential effects of related compounds on ecosystems Haman, Dauchy, Rosin, & Munoz, 2015.

Properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c15-12-6-4-10(5-7-12)9-16-21-14(18)11-2-1-3-13(8-11)17(19)20/h1-9H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGPVNLCAQLRJO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.